RV-23
Description
RV-23 is a cationic antimicrobial peptide (AMP) derived from the skin secretion of the California red-legged frog (Rana draytonii). It belongs to the melittin-related peptide family, characterized by a net positive charge (+7) due to lysine and arginine residues and an amphipathic α-helical structure . This compound exhibits broad-spectrum antiviral and antibacterial activity with significantly lower cytotoxicity compared to melittin, making it a promising therapeutic candidate . Its mechanism of action involves binding to glycosaminoglycans (GAGs) such as heparan sulfate on host cell surfaces, thereby blocking viral entry during early infection stages .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RIGVLLARLPKLFSLFKLMGKKV |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Properties
| Compound | Source | Net Charge | Key Structural Features | Mechanism of Action |
|---|---|---|---|---|
| RV-23 | Rana draytonii | +7 | Lower α-helix content, high hydrophobic moment | Binds heparan sulfate, disrupts viral envelope (virolysis), inhibits viral entry |
| AR-23 | Rana tagoi | +4 | High α-helix, hydrophobic core | Competes with GAGs for viral binding, moderate membrane disruption |
| Hylin-a1 | Frog (unspecified) | +3 | Amphipathic α-helix, shorter sequence | Weak interaction with viral membranes, limited virolysis |
| Melittin | Bee venom (Apis mellifera) | +5 | High α-helix, hydrophobic residues | Non-selective pore formation in membranes, high cytotoxicity |
Key Observations :
- Charge Differences : this compound’s higher positive charge (+7) enhances its binding affinity to negatively charged viral envelopes and host cell GAGs compared to AR-23 (+4) and Hylin-a1 (+3) .
- Structural Stability: this compound’s lower α-helix content and hydrophobicity reduce non-specific interactions with mammalian cell membranes, lowering cytotoxicity .
Antiviral Efficacy
Table 1: IC₅₀ Values Against Enveloped Viruses (µM)
| Virus | This compound (Pre-treatment) | AR-23 (Pre-treatment) | Hylin-a1 (Pre-treatment) | Melittin (Reference) |
|---|---|---|---|---|
| CDV | 3.125 | 6.25 | 6.25 | >10 (Highly toxic) |
| BVDV | 6.25 | 12.5 | 12.5 | >10 |
| BoHV-1 | 0.39 | 1.56 | 3.125 | N/A |
| SFNV | 6.25 | 10 | Inactive | N/A |
Notes:
Cytotoxicity and Selectivity
Table 2: Cytotoxicity (CC₅₀) and Selectivity Index (SI = CC₅₀/IC₅₀)
| Compound | CC₅₀ (24 h, µM) | SI (CDV) | SI (BoHV-1) |
|---|---|---|---|
| This compound | 50 | 16 | 128 |
| AR-23 | 25 | 4 | 16 |
| Hylin-a1 | 50 | 8 | 16 |
| Melittin | <10 | <1 | <1 |
Key Findings :
Mechanistic Differences
- This compound vs. Melittin : Unlike melittin, which lyses mammalian cells indiscriminately, this compound selectively targets viral particles and GAG-rich host cell surfaces, minimizing collateral damage .
- This compound vs. AR-23 : this compound’s reduced hydrophobicity and α-helix content lower membrane disruption in eukaryotic cells, whereas AR-23’s higher hydrophobicity increases cytotoxicity .
Research Implications
This compound’s unique properties—high charge, low hydrophobicity, and broad-spectrum activity—position it as a lead candidate for antiviral therapies. Future studies should explore its synergy with conventional antivirals and in vivo safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
